



AZD-9164 bromide off-target effects investigation

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Compound of Interest		
Compound Name:	AZD-9164 bromide	
Cat. No.:	B605786	Get Quote

AZD-9164 Bromide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving AZD-9164 bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD-9164 bromide?

AZD-9164 bromide is a long-acting, selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1][2] It was developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][3][4] By blocking the M3R in the smooth muscles of the airways, it prevents acetylcholine-induced bronchoconstriction.[5][6]

Q2: What are the potential off-target effects of **AZD-9164 bromide**?

While AZD-9164 is designed to be selective for the M3 receptor, like other muscarinic antagonists, it may interact with other muscarinic receptor subtypes, which could lead to off-target effects. The most common off-target concerns for this class of drugs involve the M2 and M1 muscarinic receptors.

 Cardiovascular Effects (M2 Receptor): The M2 muscarinic receptors are prevalent in the heart, and their blockade can lead to tachycardia (increased heart rate).[7] Although some



long-acting muscarinic antagonists (LAMAs) are designed for higher M3 selectivity to minimize cardiac effects, this remains a potential off-target concern.[7][8]

- Central Nervous System (CNS) Effects (M1 Receptor): M1 receptors are abundant in the brain and are involved in cognitive function.[9] Blockade of M1 receptors can potentially lead to CNS side effects such as dizziness or cognitive impairment, particularly if the compound crosses the blood-brain barrier.[9]
- Effects of the Bromide Ion: The bromide ion itself has been reported to have potential
 neurological effects, including sedation and anticonvulsant activity, although this is typically
 associated with higher concentrations than would be expected from therapeutic doses of
 AZD-9164 bromide.[10][11]

Q3: My cells are showing unexpected responses after treatment with **AZD-9164 bromide**. What could be the cause?

Unexpected cellular responses could be due to a variety of factors:

- Off-target effects: As mentioned in Q2, antagonism of other muscarinic receptor subtypes (M1, M2) could be responsible.
- On-target effects in a different cell type: Your cell line might express M3 receptors, and the
 observed phenotype is a direct, but perhaps unexpected, consequence of M3R blockade in
 that specific cellular context.
- Compound stability and solubility: Ensure the compound is fully dissolved and has not precipitated out of solution. Degradation of the compound could also lead to inconsistent results.
- Cell culture conditions: Variations in cell density, passage number, or media composition can alter cellular responses to drug treatment.

Troubleshooting Guides

Issue 1: Unexpected Increase in Heart Rate in an Ex Vivo Heart Preparation



Possible Cause: Off-target antagonism of M2 muscarinic receptors in the cardiac tissue.

Troubleshooting Steps:

- Confirm M2 Receptor Expression: Verify the expression of M2 receptors in your specific tissue preparation using techniques like Western blot or qPCR.
- Dose-Response Curve: Perform a dose-response experiment to determine if the observed tachycardia is dose-dependent.
- Use a Selective M2 Antagonist: As a positive control, treat the tissue with a known selective
 M2 antagonist (e.g., methoctramine) to confirm that M2 blockade produces a similar effect.
- Competitive Antagonism Assay: Perform a functional assay using a muscarinic agonist (e.g., carbachol) in the presence and absence of AZD-9164 bromide to quantify its potency at M2 receptors.

Issue 2: Inconsistent Bronchodilatory Effects in Lung Tissue Explants

Possible Cause: Issues with compound delivery, tissue viability, or experimental variability.

Troubleshooting Steps:

- Verify Compound Concentration: Ensure accurate and consistent preparation of your AZD-9164 bromide stock and working solutions.
- Assess Tissue Viability: Use a viability stain (e.g., trypan blue) to confirm that the lung tissue explants are healthy throughout the experiment.
- Optimize Incubation Time: The onset and duration of action of AZD-9164 bromide may vary depending on the experimental system. Perform a time-course experiment to determine the optimal incubation time.
- Include Appropriate Controls:
 - Vehicle Control: To control for any effects of the solvent.



- Positive Control: A known bronchodilator (e.g., isoproterenol) to ensure the tissue is responsive.
- Negative Control: A non-treated tissue sample to establish a baseline.

Quantitative Data Summary

Parameter	Receptor Subtype	Reported for Similar M3 Antagonists	Reference
Selectivity	M3 vs M2	Up to 100-fold in affinity and 1,000-fold in vivo for some highly selective compounds.	[8]
Selectivity	M3 vs M1	Darifenacin showed 30-fold selectivity for M3 over M1 receptors.	[1]

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Receptor Selectivity

This protocol describes a method to assess the binding affinity of **AZD-9164 bromide** for M1, M2, and M3 muscarinic receptors.

Materials:

- Cell lines individually expressing human M1, M2, or M3 receptors.
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
- AZD-9164 bromide
- Unlabeled selective antagonists for each receptor subtype (for determining non-specific binding, e.g., pirenzepine for M1, methoctramine for M2, and 4-DAMP for M3).



- Binding buffer (e.g., PBS with 0.1% BSA)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Glass fiber filters

Procedure:

- Membrane Preparation:
 - Culture the cells expressing the receptor of interest to a high density.
 - Harvest the cells and homogenize them in ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in binding buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add the following to each well:
 - Cell membranes (final concentration of 10-50 μg protein/well).
 - [3H]-NMS (at a concentration close to its Kd).
 - Increasing concentrations of AZD-9164 bromide (e.g., from 10⁻¹¹ to 10⁻⁵ M).
 - For determining non-specific binding, add a high concentration of an appropriate unlabeled antagonist.
 - Binding buffer to reach the final volume.
 - Incubate the plate at room temperature for a specified time to reach equilibrium.



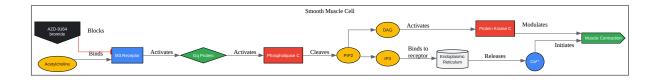
• Filtration and Counting:

- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of AZD-9164 bromide.
- Determine the IC₅₀ value (the concentration of AZD-9164 bromide that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
- Compare the Ki values for M1, M2, and M3 receptors to determine the selectivity profile of AZD-9164 bromide.

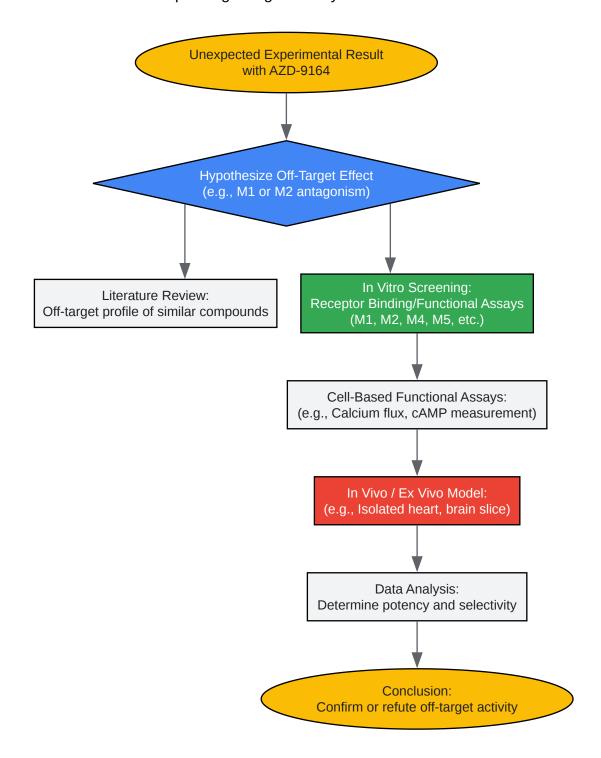
Visualizations



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Caption: M3 Muscarinic Receptor Signaling Pathway.



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